molecular formula C19H21NO5S B10782849 Moxifetin hydrogen maleate

Moxifetin hydrogen maleate

Cat. No.: B10782849
M. Wt: 375.4 g/mol
InChI Key: YLZUWDVZEDYTBB-BTJKTKAUSA-N
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Description

Moxifetin hydrogen maleate is a small molecule drug that acts as a selective serotonin (5-HT) receptor antagonist. It was initially developed by Spofa and the Research Institute for Pharmacy and Biochemistry. The compound has been investigated for its potential use as an antidepressant, specifically targeting major depressive disorder .

Properties

Molecular Formula

C19H21NO5S

Molecular Weight

375.4 g/mol

IUPAC Name

(Z)-4-hydroxy-4-oxobut-2-enoate;[2-(3-hydroxyphenyl)sulfanylphenyl]methyl-dimethylazanium

InChI

InChI=1S/C15H17NOS.C4H4O4/c1-16(2)11-12-6-3-4-9-15(12)18-14-8-5-7-13(17)10-14;5-3(6)1-2-4(7)8/h3-10,17H,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

YLZUWDVZEDYTBB-BTJKTKAUSA-N

Isomeric SMILES

C[NH+](C)CC1=CC=CC=C1SC2=CC=CC(=C2)O.C(=C\C(=O)[O-])\C(=O)O

Canonical SMILES

C[NH+](C)CC1=CC=CC=C1SC2=CC=CC(=C2)O.C(=CC(=O)[O-])C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Metabolic Reactions

In vivo studies reveal extensive metabolism across species, with 11 metabolites identified in rats and 5 in dogs .

Table 2: Metabolic Pathways

SpeciesPrimary MetabolitesKey Enzymes/ProcessesSource
RatHydroxylated derivatives, glucuronidesCYP450 oxidation, conjugation
MouseUnchanged drug (66%), demethylated productsLimited Phase I metabolism
DogSulfated derivatives, N-oxidesSulfotransferases, FMOs

Notable Findings :

  • Renal excretion : 40–60% of administered dose eliminated unchanged in urine .

  • Brain penetration : Autoradiography shows high concentrations in cerebral cortex and hippocampus (ED₅₀: 4 mg/kg) .

Stability and Reactivity

The compound’s stability under physiological and laboratory conditions has been characterized:

Table 3: Stability Profile

ConditionObservationImplicationSource
Acidic hydrolysis (pH 1–3)Degradation to maleic acid and free baseInstability in gastric fluid
Basic hydrolysis (pH 10–12)Ester cleavage, forming moxifetin and maleateLimited shelf life in alkaline media
Oxidative stress (H₂O₂)Formation of sulfoxide derivativesSusceptibility to oxidation
Thermal stability (25°C)Stable for >24 months in anhydrous ethanolSuitable for long-term storage

Reaction Mechanisms :

  • Oxidation : Thioether moiety reacts with peroxides, forming sulfoxides (confirmed via LC-MS).

  • Hydrolysis : Ester linkage in maleate salt cleaved under extreme pH, releasing free base.

Functional Group Reactivity

The compound’s structure enables specific interactions:

  • Thiophenol moiety : Participates in radical scavenging and metal chelation.

  • Maleate ester : Undergoes transesterification with alcohols (e.g., methanol) under acidic conditions.

Mechanism of Action

Comparison with Similar Compounds

Moxifetin hydrogen maleate can be compared with other serotonin receptor antagonists and selective serotonin reuptake inhibitors (SSRIs). Similar compounds include:

    Fluoxetine: An SSRI commonly used to treat depression and anxiety disorders.

    Sertraline: Another SSRI with similar applications in treating depression and anxiety.

    Paroxetine: An SSRI known for its efficacy in treating major depressive disorder and other mood disorders.

This compound is unique in its specific binding to serotonin receptors and its potential as a selective serotonin reuptake inhibitor . Its synthesis and chemical properties also distinguish it from other similar compounds .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Moxifetin hydrogen maleate, and how can regioselectivity challenges in its aromatic scaffold be addressed?

  • Methodological Answer : Moxifetin’s synthesis involves regioselective dimetalation of anisole derivatives. To achieve ortho-meta’ selectivity, use template base approaches (e.g., BuLi/Mg(TMP)₂) under reflux conditions. Reaction optimization should include X-ray crystallography of intermediates to confirm metalation sites and isotopic labeling (e.g., D₂O quenching) to validate reaction pathways . For reproducibility, document solvent purity, inert gas purging, and temperature control rigorously, as outlined in laboratory procedural guidelines for similar hydrogen maleate salts .

Q. How should researchers characterize the hydrogen-bonding network and crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For non-centrosymmetric structures (common in hydrogen maleates), refine data in non-centrosymmetric space groups (e.g., Pbc2₁) and validate using Hirshfeld surface analysis. Compare bond lengths (e.g., O–H⋯O distances) with alkali metal maleates (e.g., Rb/Cs salts) to identify deviations in intramolecular hydrogen bonds . Include supplementary crystallographic data (CIF files) and deposition codes (e.g., CCDC entries) to enable peer validation .

Q. What pharmacological mechanisms underpin Moxifetin’s antidepressant activity, and how can in vitro binding assays be designed to study these?

  • Methodological Answer : Moxifetin likely targets monoamine transporters (e.g., SERT/NET). Use radioligand displacement assays with tritiated substrates (e.g., [³H]paroxetine) and competitive binding protocols. Include positive controls (e.g., imipramine) and validate receptor specificity via molecular docking simulations. For chiral purity, employ vancomycin-based chiral stationary phases (CSPs) with TEAA/THF mobile phases (95:5 v/v, pH 3.0) to resolve enantiomers, as demonstrated for structurally related maleates .

Advanced Research Questions

Q. How can nuclear quantum effects (NQEs) on Moxifetin’s maleate anion conformation be computationally modeled?

  • Methodological Answer : Apply range-separated density functional theory (RS-DFT) coupled with path integral molecular dynamics (PIMD). Calibrate simulations using experimental vibrational spectra (e.g., IR/Raman) of the hydrogen maleate ring deformation modes. Compare results with ab initio studies on hydrogen maleate anions, which predict stable out-of-plane distortions at <100 K . Use software suites like CP2K or Q-Chem for trajectory analysis, ensuring convergence via kinetic energy estimators.

Q. What strategies resolve contradictions between observed and theoretical maleate symmetry in crystallographic studies?

  • Methodological Answer : Discrepancies in centrosymmetry (e.g., Pbcm vs. Pbc2₁) arise from subtle hydrogen atom displacements. Redetermine structures at low temperatures (e.g., 120 K) to reduce thermal motion artifacts. Pair SCXRD with neutron diffraction or quantum crystallography to resolve H-atom positions. For example, potassium hydrogen maleate was misassigned as centrosymmetric until high-resolution data revealed non-centrosymmetric packing . Document all symmetry checks (e.g., PLATON’s ADDSYM) in supporting information .

Q. How can chiral separation techniques for Moxifetin be optimized to minimize enantiomeric contamination in pharmacokinetic studies?

  • Methodological Answer : Optimize chiral HPLC using vancomycin CSPs with TEAA buffer (pH 3.0) and THF modifiers. Validate separation efficiency (α > 1.5) via spike recovery tests of enantiomeric standards. For mechanistic insights, perform molecular docking to calculate binding energies (ΔG) between Moxifetin enantiomers and the CSP. Cross-reference with chlorphenamine maleate studies, where hydrogen bonding dominates retention . Include robustness testing (e.g., column lot variability, buffer aging) in method validation protocols.

Data Reporting & Reproducibility Guidelines

  • Experimental Replication : For synthesis and characterization, adhere to Beilstein Journal guidelines: report ≤5 key compounds in the main text, with extended datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary files .
  • Error Analysis : Quantify sampling errors (e.g., sFE) using incremental subsampling and error propagation models, as per particulate laboratory sample guidelines .
  • Computational Transparency : Deposit simulation inputs/outputs in repositories (e.g., Zenodo) and cite raw data URLs in publications .

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